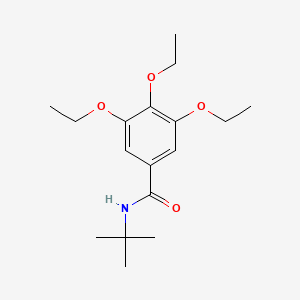

N-tert-butyl-3,4,5-triethoxybenzamide

Description

N-tert-butyl-3,4,5-triethoxybenzamide is a benzamide derivative featuring a tert-butyl group attached to the amide nitrogen and three ethoxy substituents on the benzene ring. This compound is structurally related to intermediates used in photoinduced decarboxylation studies, such as 1,3-dioxoisoindolin-2-yl 3-(N-tert-butyl-3,4,5-trimethoxybenzamido)propanoate (77n), which undergoes radical reactions under light irradiation .

Properties

Molecular Formula |

C17H27NO4 |

|---|---|

Molecular Weight |

309.4 g/mol |

IUPAC Name |

N-tert-butyl-3,4,5-triethoxybenzamide |

InChI |

InChI=1S/C17H27NO4/c1-7-20-13-10-12(16(19)18-17(4,5)6)11-14(21-8-2)15(13)22-9-3/h10-11H,7-9H2,1-6H3,(H,18,19) |

InChI Key |

CHVNOLZNUXZVPE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-3,4,5-triethoxybenzamide typically involves the reaction of 3,4,5-triethoxybenzoic acid with tert-butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-3,4,5-triethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the benzamide group to an amine.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and related compounds.

Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

Chemistry: N-tert-butyl-3,4,5-triethoxybenzamide is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor for drug development.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Ethoxy vs.

- Amide N-Substituents : The tert-butyl group provides steric protection, enhancing stability against enzymatic hydrolysis. Cyclooctyl or propyl groups introduce conformational flexibility or bulk, affecting binding interactions .

Physicochemical and Reactivity Comparisons

- Decarboxylation Potential: Derivatives like 77n (trimethoxy) undergo photoinduced decarboxylation to generate radicals, a property likely shared by triethoxy analogs due to similar electronic profiles .

- Synthetic Utility : Ethyl esters (e.g., 72n ) are hydrolyzed to carboxylic acids (e.g., 73n ) for further functionalization, suggesting that this compound could serve as a versatile intermediate .

- Biological Activity : Trimethobenzamide’s antiemetic activity highlights the pharmacological relevance of benzamide scaffolds, though ethoxy substitutions may shift metabolic pathways or target affinity .

Biological Activity

N-tert-butyl-3,4,5-triethoxybenzamide is a compound of interest within medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

The synthesis of this compound typically involves the reaction of tert-butyl amine with 3,4,5-triethoxybenzoic acid or its derivatives. The general reaction scheme can be summarized as follows:

- Reagents : Tert-butyl amine and 3,4,5-triethoxybenzoic acid.

- Solvent : Ethyl acetate or similar organic solvents.

- Conditions : The reaction is performed under controlled temperature to prevent decomposition of reactants.

This compound has been studied for its interaction with various biological targets. Its mechanism of action primarily involves modulation of enzyme activity and receptor binding.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes that are critical in metabolic pathways related to cancer and neurodegenerative diseases.

- Receptor Interaction : Binding affinity studies suggest that it may interact with neurotransmitter receptors, which could explain its neuroprotective effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines.

- Neuroprotective Effects : It has shown promise in models of neurodegenerative diseases by reducing neuronal apoptosis and oxidative stress.

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the biological activity of this compound:

| Study | Cell Line | Concentration (μM) | Effect Observed |

|---|---|---|---|

| Study 1 | HeLa (cervical cancer) | 10 | 50% inhibition of cell growth |

| Study 2 | SH-SY5Y (neuroblastoma) | 5 | Reduction in apoptosis markers |

| Study 3 | MCF-7 (breast cancer) | 20 | Induction of cell cycle arrest |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the ethoxy groups or the benzamide moiety can significantly impact potency and selectivity.

| Modification | Resulting Compound | pEC50 (T. brucei) | Remarks |

|---|---|---|---|

| No modification | This compound | 7.2 | High potency |

| Replace ethoxy with methoxy | N-tert-butyl-3,4,5-trimethoxybenzamide | 6.0 | Reduced activity |

| Add halogen substituent | N-tert-butyl-3-bromo-4,5-triethoxybenzamide | 8.0 | Increased potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.